

An In-Depth Technical Guide on the Chemical Properties of *cis*-2-Nonene

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Compound of Interest

Compound Name: *cis*-2-Nonene

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For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Nonene, systematically named (2Z)-non-2-ene, is an unsaturated aliphatic hydrocarbon with the chemical formula C_9H_{18} . As a nine-carbon alkene, it exists as a colorless liquid at room temperature. The *cis* configuration of the double bond between the second and third carbon atoms imparts specific stereochemical properties that influence its physical characteristics and reactivity. This technical guide provides a comprehensive overview of the chemical and physical properties of **cis-2-nonene**, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectral data for analytical purposes. While not directly implicated in biological signaling pathways, its derivatives are of interest in synthetic organic chemistry.

Chemical and Physical Properties

The fundamental chemical and physical properties of **cis-2-nonene** are summarized in the table below, providing a convenient reference for laboratory applications.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₈	[1][2]
Molecular Weight	126.24 g/mol	[1]
CAS Number	6434-77-1	[2]
Appearance	Colorless liquid	
Density	0.739 g/cm ³ at 20°C	
Boiling Point	147 °C (300 °F; 420 K)	
Flash Point	32.2 °C (90.0 °F; 305.3 K)	
Refractive Index	1.423	
Solubility	Insoluble in water; Soluble in organic solvents	
InChI	InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3,5H,4,6-9H2,1-2H3/b5-3-	[2]
Canonical SMILES	CCCCCCC=CC	[1]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the synthesis and subsequent reactions of **cis-2-nonene**. Below are established protocols for its stereoselective synthesis and a common reaction, epoxidation.

Synthesis of cis-2-Nonene via Lindlar Catalyst Reduction of 2-Nonyne

The partial hydrogenation of alkynes using a "poisoned" catalyst, such as Lindlar's catalyst, is a premier method for the stereoselective synthesis of cis-alkenes.[3][4][5][6][7] The catalyst's reduced activity prevents over-reduction to the corresponding alkane and facilitates the syn-addition of hydrogen across the triple bond, yielding the cis-isomer.[3]

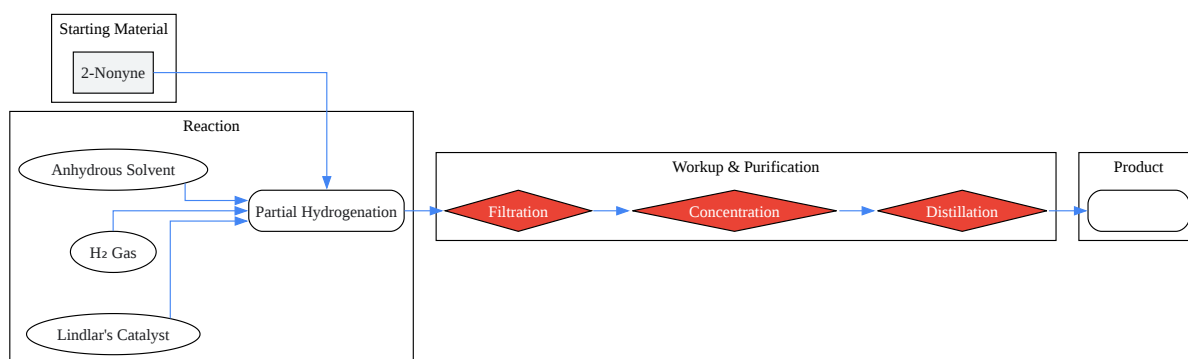
Materials:

- 2-Nonyne
- Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead acetate and quinoline)
- Hydrogen gas (H_2)
- Anhydrous solvent (e.g., hexane, ethanol, or ethyl acetate)
- Reaction flask equipped with a magnetic stirrer and a balloon filled with hydrogen gas

Procedure:

- In a round-bottom flask, dissolve 2-nonyne in an appropriate anhydrous solvent.
- Add Lindlar's catalyst to the solution (typically 5-10% by weight relative to the alkyne).
- Flush the flask with hydrogen gas and then maintain a positive pressure of hydrogen using a balloon.
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting alkyne and to prevent over-reduction.
- Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Wash the filter cake with the solvent used in the reaction.
- Concentrate the filtrate under reduced pressure to yield crude **cis-2-nonene**.
- Purify the product by distillation if necessary.

Logical Workflow for Synthesis of **cis-2-Nonene** via Lindlar Reduction:



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Caption: Workflow for the synthesis of **cis-2-Nonene**.

Epoxidation of **cis-2-Nonene** using meta-Chloroperoxybenzoic Acid (m-CPBA)

The epoxidation of alkenes is a fundamental transformation in organic synthesis, and peroxy acids like m-CPBA are common reagents for this purpose.^{[8][9][10][11]} The reaction proceeds via a concerted mechanism, resulting in the syn-addition of an oxygen atom to the double bond, forming an epoxide.^[8]

Materials:

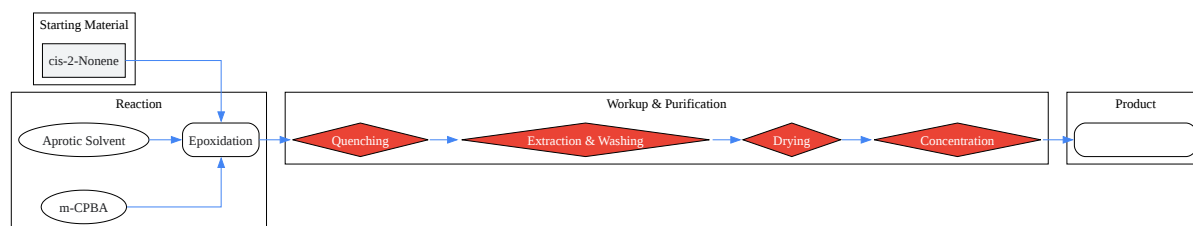
- **cis-2-Nonene**
- meta-Chloroperoxybenzoic acid (m-CPBA)

- Aprotic solvent (e.g., dichloromethane, chloroform)
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium sulfite solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Dissolve **cis-2-nonene** in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution in an ice bath.
- Add m-CPBA portion-wise to the stirred solution. The amount of m-CPBA is typically 1.0 to 1.2 equivalents.
- Allow the reaction mixture to stir at 0°C and then warm to room temperature. Monitor the reaction progress by TLC.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxy acid.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove meta-chlorobenzoic acid), water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude epoxide.
- Purify the product by column chromatography on silica gel if necessary.

Logical Workflow for Epoxidation of **cis-2-Nonene**:



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Caption: Workflow for the epoxidation of **cis-2-Nonene**.

Spectral Data

Spectroscopic analysis is essential for the characterization and confirmation of the structure of **cis-2-nonene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of **cis-2-nonene** is characterized by signals corresponding to the different types of protons in the molecule. The olefinic protons will appear in the downfield region, typically between 5.0 and 6.0 ppm, and will show coupling to each other and to the adjacent allylic protons. The alkyl protons will appear in the upfield region, between 0.8 and 2.2 ppm.
- ^{13}C NMR: The carbon NMR spectrum provides information about the different carbon environments. The two sp^2 hybridized carbons of the double bond will have chemical shifts in the range of 120-140 ppm. The sp^3 hybridized carbons of the alkyl chain will appear at higher field strengths (lower ppm values).^{[12][13][14][15][16]}

¹ H NMR (Predicted)	¹³ C NMR (Predicted)
Chemical Shift (ppm)	Assignment
~5.4 (m, 2H)	-CH=CH-
~2.0 (m, 2H)	=CH-CH ₂ -
~1.6 (m, 2H)	-CH ₂ -CH ₃
~1.3 (m, 6H)	-(CH ₂) ₃ -
~0.9 (t, 3H)	-CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **cis-2-nonene** displays characteristic absorption bands that are indicative of its functional groups.[\[17\]](#)[\[18\]](#)

Frequency (cm ⁻¹)	Vibration	Intensity
~3015	=C-H stretch	Medium
2960-2850	C-H stretch (alkyl)	Strong
~1655	C=C stretch (cis)	Weak to Medium
~1465	C-H bend (alkyl)	Medium
~690	=C-H bend (cis, out-of-plane)	Strong

Mass Spectrometry (MS)

The mass spectrum of **cis-2-nonene** will show a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern will be characteristic of an alkene, with common losses of alkyl fragments.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

m/z	Fragment	Interpretation
126	$[\text{C}_9\text{H}_{18}]^+$	Molecular Ion
111	$[\text{C}_8\text{H}_{15}]^+$	Loss of $-\text{CH}_3$
97	$[\text{C}_7\text{H}_{13}]^+$	Loss of $-\text{C}_2\text{H}_5$
83	$[\text{C}_6\text{H}_{11}]^+$	Loss of $-\text{C}_3\text{H}_7$
69	$[\text{C}_5\text{H}_9]^+$	Loss of $-\text{C}_4\text{H}_9$
55	$[\text{C}_4\text{H}_7]^+$	Loss of $-\text{C}_5\text{H}_{11}$
41	$[\text{C}_3\text{H}_5]^+$	Allylic carbocation

Conclusion

This technical guide provides a detailed overview of the chemical properties, synthesis, and spectral characteristics of **cis-2-nonene**. The provided experimental protocols for its synthesis and a key reaction, along with the tabulated physical and spectral data, serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. While **cis-2-nonene** itself is not known to be involved in biological signaling, its utility as a synthetic intermediate underscores the importance of a thorough understanding of its chemical behavior.

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